(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the benzofuran core.
Attachment of the Ethoxyphenyl Group: This can be done through a Wittig reaction or similar methods to form the desired (2Z)-methylidene configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the (2Z)-methylidene group can be reduced to form a single bond.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bond would yield a saturated compound.
Scientific Research Applications
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-methoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
- (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one
Uniqueness
The uniqueness of (2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-27-17-8-6-16(7-9-17)14-21-22(26)18-10-11-20(25)19(23(18)28-21)15-24-12-4-3-5-13-24/h6-11,14,25H,2-5,12-13,15H2,1H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJBIOZXLPWAU-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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